molecular formula C26H18O3 B14269374 3-(4-Phenoxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one CAS No. 137245-53-5

3-(4-Phenoxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one

Cat. No.: B14269374
CAS No.: 137245-53-5
M. Wt: 378.4 g/mol
InChI Key: IPJAVQVBELWCNA-UHFFFAOYSA-N
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Description

3-(4-Phenoxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one is a complex organic compound with a unique structure that includes a benzofuran core substituted with phenyl and phenoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenoxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a phenoxyphenyl intermediate, followed by cyclization to form the benzofuran core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures to ensure efficient reactions. The exact methods would depend on the specific requirements of the production process and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Phenoxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines.

Scientific Research Applications

3-(4-Phenoxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It could be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-Phenoxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Phenoxyphenyl)-substituted benzoxazoles: These compounds have a similar phenoxyphenyl group but differ in the core structure.

    Pyrazolopyrimidine-based derivatives: These compounds share some structural similarities but have different functional groups and applications.

Uniqueness

3-(4-Phenoxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one is unique due to its specific combination of functional groups and core structure. This uniqueness can confer specific properties and reactivity that distinguish it from other similar compounds.

Properties

CAS No.

137245-53-5

Molecular Formula

C26H18O3

Molecular Weight

378.4 g/mol

IUPAC Name

3-(4-phenoxyphenyl)-3-phenyl-2-benzofuran-1-one

InChI

InChI=1S/C26H18O3/c27-25-23-13-7-8-14-24(23)26(29-25,19-9-3-1-4-10-19)20-15-17-22(18-16-20)28-21-11-5-2-6-12-21/h1-18H

InChI Key

IPJAVQVBELWCNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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